4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine
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Overview
Description
4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is a heterocyclic compound featuring a unique structure that combines thiazole and triazole rings These rings are known for their significant biological activities and are commonly found in various pharmacologically active molecules
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazolo[3,2-b][1,2,4]triazoles, have been reported to exhibit diverse biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
It’s worth noting that similar compounds have shown to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Related compounds have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Compounds with similar structures have been reported to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones, followed by further functionalization to introduce the methyl group and additional thiazole ring.
Cyclization Reaction: Thiosemicarbazide reacts with α-haloketones under basic conditions to form the thiazole ring.
Functionalization: The intermediate is then subjected to methylation using methyl iodide in the presence of a base like potassium carbonate.
Formation of Triazole Ring: The final step involves the cyclization of the intermediate with hydrazine derivatives to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and cost.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiazole rings.
Reduction: Reduction reactions can target the nitrogen atoms, potentially leading to the formation of amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbon atoms adjacent to the nitrogen and sulfur atoms.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like bromine or chlorine, nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted thiazole and triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in biological and medicinal research due to its potential as an antimicrobial, antifungal, and anticancer agent. Studies have indicated that the presence of thiazole and triazole rings can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity. It may also serve as an intermediate in the synthesis of dyes, agrochemicals, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-Thiazol-2-yl)-1,3-thiazol-2-ylamine
- 6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazole
- 1,3-Thiazole-2-amine
Uniqueness
Compared to similar compounds, 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine stands out due to the combination of both thiazole and triazole rings in its structure. This dual-ring system can enhance its biological activity and chemical reactivity, making it a versatile compound for various applications. The presence of the methyl group further modifies its properties, potentially increasing its efficacy in specific applications.
Biological Activity
The compound 4-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-ylamine is a complex heterocyclic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is C7H7N5S2. The unique arrangement of thiazole and triazole rings contributes to its biological efficacy. The presence of methyl groups and amino functionalities enhances its interaction with biological targets.
Property | Value |
---|---|
Molecular Formula | C7H7N5S2 |
Melting Point | 147–149 °C |
CAS Number | 187597-18-8 |
Antimicrobial Activity
Research has indicated that compounds with thiazole and triazole moieties exhibit significant antimicrobial properties. A study conducted on similar thiazolo[3,2-b][1,2,4]triazoles demonstrated effective inhibition against various bacterial strains including Staphylococcus aureus and fungal strains such as Candida albicans . The mechanism of action is believed to involve the inhibition of fatty acid biosynthesis via interactions with the enzyme FabI .
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. For instance:
- Cytotoxicity Studies : The compound exhibited cytotoxic effects against various cancer cell lines with IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Structure-activity relationship (SAR) analyses suggest that the presence of electron-donating groups at specific positions enhances cytotoxicity by promoting apoptosis in cancer cells .
Cell Line | IC50 (µg/mL) |
---|---|
A431 (epidermoid carcinoma) | 1.98 ± 1.22 |
Jurkat (T-cell leukemia) | < 1.61 |
Anti-inflammatory Activity
The compound also shows promise as an anti-inflammatory agent. In vitro studies have demonstrated that it can significantly reduce inflammatory markers in activated macrophages . The proposed mechanism involves the modulation of signaling pathways associated with inflammation.
Case Studies and Research Findings
A recent study synthesized a series of thiazolo[3,2-b][1,2,4]triazole derivatives and assessed their biological activities. Among these derivatives, those structurally similar to this compound showed promising results in terms of both antimicrobial and anticancer activities .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of the compound to various biological targets. These studies suggest that the compound interacts favorably with target proteins involved in cancer progression and microbial resistance mechanisms .
Properties
IUPAC Name |
4-(6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N5S2/c1-4-6(5-2-14-7(9)12-5)15-8-10-3-11-13(4)8/h2-3H,1H3,(H2,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILSYPHDMHALAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C3=CSC(=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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